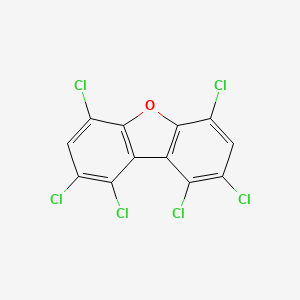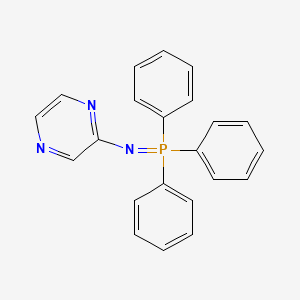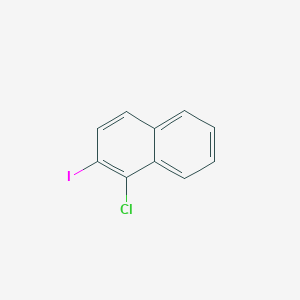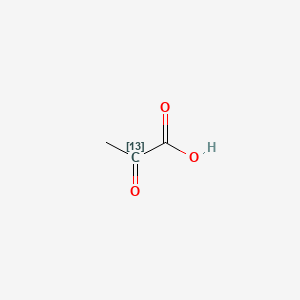
Cyclopropylmethyl ethyl ether
Overview
Description
Cyclopropylmethyl ethyl ether is an organic compound with the molecular formula C₆H₁₂O. It is a type of ether, characterized by an oxygen atom connected to two alkyl groups. This compound is known for its unique structure, which includes a cyclopropyl group, a methyl group, and an ethyl group. Ethers are generally used as solvents in various chemical reactions due to their relatively low reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylmethyl ethyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction would involve cyclopropylmethanol and ethyl iodide in the presence of a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of ethers like this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Chemical Reactions Analysis
Types of Reactions: Cyclopropylmethyl ethyl ether undergoes several types of reactions, including:
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid or hydroiodic acid.
Oxidation: Ethers can be oxidized to form peroxides, although this reaction is less common and often undesirable due to the instability of peroxides.
Common Reagents and Conditions:
Acidic Cleavage: Hydrobromic acid or hydroiodic acid in aqueous solution.
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Major Products:
Scientific Research Applications
Cyclopropylmethyl ethyl ether is used in various scientific research applications, including:
Chemistry: As a solvent in organic synthesis, particularly in reactions involving alkali agents and Lewis acids.
Biology and Medicine:
Mechanism of Action
The mechanism of action for cyclopropylmethyl ethyl ether primarily involves its role as a solvent. It stabilizes reaction intermediates and facilitates the interaction between reactants by dissolving them in a homogeneous medium. The molecular targets and pathways involved depend on the specific reaction in which it is used. For example, in acidic cleavage, the ether oxygen is protonated to form a good leaving group, which is then eliminated as part of an S_N2 or S_N1 reaction mechanism .
Comparison with Similar Compounds
- Cyclopropylmethyl methyl ether
- Cyclopropylmethyl propyl ether
- Cyclopentyl methyl ether
Comparison: Cyclopropylmethyl ethyl ether is unique due to the presence of both a cyclopropyl group and an ethyl group. This combination provides a balance of steric hindrance and reactivity, making it a versatile solvent in organic synthesis. Compared to cyclopropylmethyl methyl ether, it has a slightly higher boiling point and different solubility properties. Cyclopentyl methyl ether, on the other hand, is known for its eco-friendly properties and is often used as a green solvent .
Properties
IUPAC Name |
ethoxymethylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-7-5-6-3-4-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNJKDOJQZFTLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500544 | |
| Record name | (Ethoxymethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70097-81-3 | |
| Record name | (Ethoxymethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


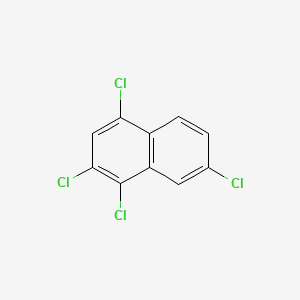
![2H-Pyrano[2,3-c]pyridin-2-one](/img/structure/B3066016.png)
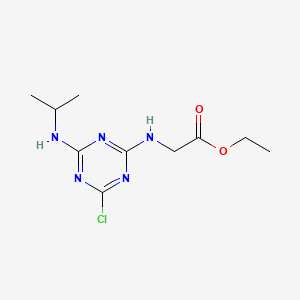
![2-Methylfuro[2,3-c]pyridine](/img/structure/B3066033.png)
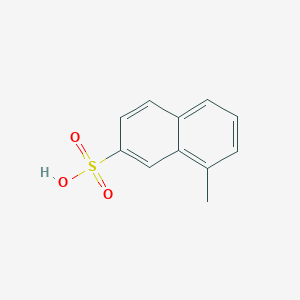
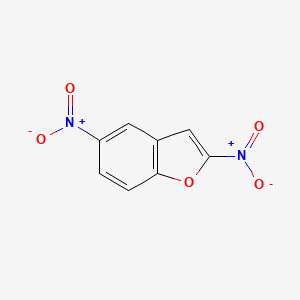
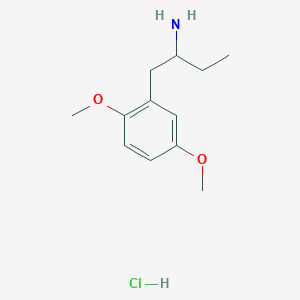
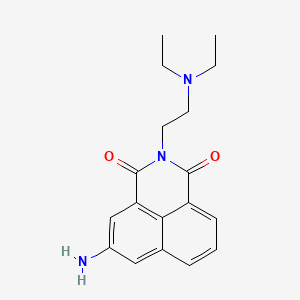
![4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane](/img/structure/B3066060.png)
